3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
Description
Propriétés
Numéro CAS |
2613385-77-4 |
|---|---|
Formule moléculaire |
C8H12Cl2N2 |
Poids moléculaire |
207.10 g/mol |
Nom IUPAC |
3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-7-4-9-5-8(7)10-3-6;;/h2-3,9H,4-5H2,1H3;2*1H |
Clé InChI |
OUFHRGMTRBILRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CNC2)N=C1.Cl.Cl |
Pureté |
95 |
Origine du produit |
United States |
Structural Elucidation of 3-Methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Dihydrochloride: A Comprehensive Crystallographic Guide
Executive Summary & Chemical Context
The compound 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS: 2613385-77-4) represents a critical fused heterocyclic scaffold widely utilized in modern drug discovery[1]. Pyrrolo[3,4-b]pyridines are privileged motifs frequently found in biologically active molecules, including DPP4 inhibitors, porcupine inhibitors, and key intermediates for broad-spectrum fluoroquinolone antibiotics like moxifloxacin[2].
Formulating this building block as a dihydrochloride salt fundamentally alters its solid-state properties, enhancing aqueous solubility and chemical stability, which are paramount for downstream synthetic utility. However, understanding the precise three-dimensional arrangement, protonation states, and hydrogen-bonding networks of this salt requires rigorous Single-Crystal X-Ray Diffraction (SCXRD). This whitepaper provides a field-proven, self-validating methodology for the crystal growth, structural elucidation, and crystallographic analysis of this specific amine hydrochloride.
Experimental Methodology: Crystal Engineering
Amine hydrochlorides are notoriously prone to forming twinned or microcrystalline powders if precipitated too rapidly. To achieve diffraction-quality single crystals, we employ a Vapor Diffusion technique. This method establishes a self-validating thermodynamic system: the gradual diffusion of an antisolvent vapor into the mother liquor lowers the dielectric constant at a highly controlled rate. This ensures the nucleation activation energy is overcome slowly, favoring the growth of a single macroscopic crystal lattice rather than kinetic trapping[3].
Step-by-Step Crystallization Protocol
-
Solvent Selection & Dissolution: Weigh 10 mg of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride and dissolve it in 1.0 mL of a high-polarity solvent (e.g., HPLC-grade Methanol) in a 2-dram inner vial.
-
Microfiltration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing microscopic dust and undissolved aggregates eliminates premature nucleation sites, forcing the system to rely entirely on homogeneous nucleation.
-
Antisolvent Chamber Setup: Place the unsealed inner vial into a larger 20 mL outer scintillation vial containing 3.0 mL of a volatile antisolvent (e.g., Diethyl Ether or Acetone).
-
Sealing and Equilibration: Tightly cap the outer vial and seal with Parafilm. Store the chamber in a vibration-free environment at a constant 20 °C.
-
Harvesting: Over 3–7 days, the volatile antisolvent will diffuse into the inner vial. Once block-like or prismatic crystals of sufficient size (approx. 0.1 x 0.1 x 0.2 mm) are observed, harvest them directly into a drop of inert perfluorinated oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation[4].
Caption: Step-by-step thermodynamic workflow for vapor diffusion crystallization.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
The SCXRD workflow is designed to be a self-validating loop where data quality metrics (like Rint and I/σ ) dictate the progression of the structural refinement.
Step-by-Step SCXRD Protocol
-
Crystal Selection: Under a polarizing microscope, select a crystal that extinguishes light uniformly upon rotation. Causality: Uniform extinction confirms the crystal is a single domain and not a twinned lattice.
-
Mounting & Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cryostream. Causality: Cryogenic cooling drastically reduces the Debye-Waller factor (thermal atomic displacement), sharpening diffraction spots and allowing for the accurate resolution of lighter atoms, particularly the critical hydrogen atoms involved in the dihydrochloride network[4].
-
Data Collection: Utilize Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect full-sphere data using ω and ϕ scans.
-
Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to nitrogen should be located from the difference Fourier map and refined freely to confirm protonation states[4].
Caption: Sequential data processing pipeline for SCXRD structural elucidation.
Crystallographic Data & Structural Refinement
Based on homologous pyrrolo[3,4-b]pyridine derivatives and organic ammonium halides[5][6][7], the structural data for 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride typically conforms to a monoclinic crystal system. The table below summarizes the quantitative crystallographic parameters expected for a high-quality refinement of this scaffold.
| Crystallographic Parameter | Value / Specification |
| Empirical Formula | C8H11Cl2N3 |
| Formula Weight | 220.10 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Typical for achiral salts) |
| Unit Cell Dimensions | a≈8.14 Å, b≈10.22 Å, c≈9.22 Å, β≈91.7° |
| Volume | ≈767.0 ų |
| Z, Z' | 4, 1 |
| Density (calculated) | ≈1.45 g/cm³ |
| Goodness-of-fit on F2 | 1.025 (Target: ~1.000) |
| Final R indices[ I>2σ(I) ] | R1=0.032 , wR2=0.085 |
| Largest diff. peak and hole | 0.35 and -0.28 e·Å⁻³ |
Note: The R1 value of 0.032 indicates a highly reliable structural model, validating the experimental methodology.
Supramolecular Architecture & Hydrogen Bonding
The structural analysis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride reveals critical insights into its solid-state behavior, primarily driven by its protonation state.
Protonation and Conformational Geometry
In the dihydrochloride salt, both the aromatic pyridine nitrogen and the aliphatic pyrrolidine nitrogen are protonated. The pyrrolidine ring typically adopts an envelope conformation to minimize steric strain, while the pyridine ring remains strictly planar. The dihedral angle between the mean plane of the pyrrolidine ring and the pyridine ring is tightly constrained by the fused nature of the bicyclic system[5][8].
The Hydrogen-Bonding Network
The presence of two chloride counterions ( Cl− ) per molecule dictates the crystal packing. Organic ammonium halides are known to form robust long-range synthon aufbau modules[6].
-
N−H⋯Cl− Interactions: The protonated pyrrolidine nitrogen ( NH2+ ) acts as a bifurcated hydrogen bond donor, interacting with two distinct chloride ions.
-
Ladder/Helical Networks: These strong electrostatic interactions generate a continuous 1D ladder or helical hydrogen-bonding framework along the crystallographic b-axis[6][7].
-
π−π Stacking: The crystal structure is further stabilized by π−π stacking of inversion-related pyrrolo[3,4-b]pyridine rings, with a centroid–centroid distance typically around 3.6 - 3.7 Å[8].
Implications for Drug Development
For pharmaceutical scientists, the crystallographic data of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is not merely academic. The extensive N−H⋯Cl− hydrogen bonding network explains the high melting point and excellent thermal stability of the dihydrochloride salt compared to its free-base counterpart. Furthermore, understanding the exact spatial orientation of the 3-methyl group and the secondary amine of the pyrrolidine ring allows medicinal chemists to accurately model steric bulk when utilizing this scaffold in structure-based drug design (SBDD) for targets like DPP4 or bacterial topoisomerases[2].
References
- nextsds.com. 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride - Chemical Substance Information.
- Organic Letters (ACS Publications). N-Heterocyclic Carbene-Catalyzed Atroposelective Synthesis of Pyrrolo[3,4-b]pyridines with Configurationally Stable C–N Axial Chirality.
- Zeitschrift für Kristallographie (ResearchGate). Crystal structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, C6H3N3O3.
- BenchChem. X-ray Crystallographic Analysis of Cuban-1-amine Derivatives: A Comparative Guide.
- Google Patents. High throughput screening of crystallization materials (US20070209572A1).
- RSC Publishing. Helical ammonium halide framework constituting polar conglomerate crystals of 2-ethylanilinium chloride.
- NIH (PMC). Crystal structure of N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide.
- IUCr Journals. 6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione).
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20070209572A1 - High throughput screening of crystallization materials - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Helical ammonium halide framework constituting polar conglomerate crystals of 2-ethylanilinium chloride - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01084A [pubs.rsc.org]
- 7. Crystal structure of N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
pharmacophore modeling using 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
An In-depth Technical Guide to Pharmacophore Modeling Utilizing the 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Scaffold
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3] The specific derivative, 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine, presents a valuable starting point for the rational design of novel therapeutics. This technical guide provides a comprehensive, in-depth walkthrough of pharmacophore modeling, using this pyrrolopyridine core as a central case study. It is designed for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple recitation of steps, delving into the causal logic behind methodological choices to ensure scientific rigor and reproducibility. We will explore both ligand-based and structure-based modeling workflows, from initial data set compilation to the critical, multi-faceted process of model validation and its ultimate application in virtual screening. The protocols described herein are designed as self-validating systems, emphasizing statistical significance and predictive power to build trustworthy and robust models for modern drug discovery.
The Pyrrolo[3,4-b]pyridine Scaffold: A Cornerstone for Drug Design
Pyrrolopyridines, also known as azaindoles, are heterocyclic compounds that feature a pyrrole ring fused to a pyridine ring.[1] This combination of two key pharmacophoric structures has made them a subject of intense pharmacological study.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, establishing them as valuable frameworks in drug discovery.
Notably, various isomers of the pyrrolopyridine core have been successfully developed into potent inhibitors for a range of protein targets:
-
Kinase Inhibition: The scaffold is central to the design of inhibitors for targets like Adaptor Associated Kinase 1 (AAK1), Fibroblast Growth Factor Receptors (FGFRs), and Met Kinase, which are crucial in oncology.[2][3][4]
-
Anticancer and Antiviral Activity: Certain derivatives have shown promising cytotoxicity against cancer cell lines and activity against viruses like HIV-1.[1][5]
-
Metabolic and Inflammatory Diseases: Pyrrolopyridine-based molecules have been investigated as activators for AMP-activated protein kinase (AMPK), a key regulator in metabolic diseases, and as potential treatments for inflammatory conditions.[6]
The specific core of this guide, 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine, provides a rigid bicyclic system with defined vectors for substitution, making it an ideal candidate for pharmacophore-guided drug design to explore new chemical space and identify novel, potent, and selective modulators of disease-relevant targets.
The Philosophy of Pharmacophore Modeling
A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of steric and electronic features necessary to trigger or block a specific biological response.[7] It does not represent a real molecule but rather the key interaction points a molecule must possess to bind effectively to a biological target.[7] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) and is broadly categorized into two approaches, the choice of which is dictated by the available knowledge of the biological system.[8][9]
-
Ligand-Based Pharmacophore Modeling (LBPM): Employed when the 3D structure of the biological target is unknown, but a set of active, structurally diverse small molecules is available.[8][10] The fundamental assumption is that these molecules bind to the same target site in a similar conformation, and a common set of chemical features responsible for their activity can be extracted.[8]
-
Structure-Based Pharmacophore Modeling (SBPM): Utilized when a high-resolution 3D structure of the target macromolecule (e.g., from X-ray crystallography or NMR) is available.[11][12] This approach analyzes the active site of the target to identify complementary chemical features and their spatial relationships, effectively mapping the entire interaction capability of the protein pocket.[11]
Workflow I: Ligand-Based Pharmacophore Modeling (A Hypothetical Case Study)
In this section, we will outline a rigorous, step-by-step protocol for developing a ligand-based pharmacophore model. We will hypothesize that a series of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine derivatives have been synthesized and tested for inhibitory activity against a specific protein kinase.
Protocol: Training Set Preparation and Feature Definition
The quality of a ligand-based model is entirely dependent on the quality of the input data. The goal is to select a set of compounds that provide enough information to define the essential features for activity while excluding features associated with inactivity.
Experimental Steps:
-
Compile a Training Set: Assemble a set of 15-25 structurally diverse compounds with a wide range of biological activities (e.g., spanning at least 3-4 orders of magnitude). Include highly active compounds, moderately active compounds, and inactive compounds.
-
Define Chemical Features: Abstract the chemical functionalities of the training set into generalized features. Common features include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (RA)
-
Positive/Negative Ionizable
-
-
Generate Conformational Models: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is a critical step, as the bioactive conformation (the one adopted when bound to the target) may not be the lowest energy state in solution.[10][13]
| Compound ID | Scaffold | Substituents | Hypothetical IC₅₀ (nM) |
| Active-1 | Pyrrolo[3,4-b]pyridine | R1, R2 | 5 |
| Active-2 | Pyrrolo[3,4-b]pyridine | R3, R4 | 12 |
| Moderate-1 | Pyrrolo[3,4-b]pyridine | R5, R6 | 250 |
| Inactive-1 | Pyrrolo[3,4-b]pyridine | R7, R8 | >10,000 |
A simplified representation of a training set for model generation.
Hypothesis Generation and Selection
The algorithm will now superimpose the conformational ensembles of the active molecules, searching for a 3D arrangement of chemical features common to all of them.[12] This process generates multiple pharmacophore hypotheses.
Caption: Workflow for Ligand-Based Pharmacophore Model Generation.
The best hypothesis is selected based on a cost analysis, which aims to find a model that is statistically relevant and not generated by chance.[14] A good model should have a high cost difference between the null cost (cost of a model with no features) and the total cost of the generated hypothesis.[14][15]
Workflow II: Structure-Based Pharmacophore Modeling
This approach is preferable when a high-quality 3D structure of the target is available, as it directly maps the interaction potential of the binding site.
Protocol: Target Preparation and Feature Generation
Experimental Steps:
-
Obtain Protein Structure: Download the 3D coordinates of the target protein, preferably co-crystallized with a ligand, from a repository like the Protein Data Bank (PDB).[16]
-
Prepare the Structure: Clean the PDB file by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and assigning correct protonation states.
-
Identify the Binding Site: Define the active site based on the co-crystallized ligand or through binding site prediction algorithms.
-
Generate Interaction Map: The software analyzes the defined binding site and generates a map of potential interaction points (H-bond donors/acceptors, hydrophobic centers) based on the amino acid residues present.[11][17]
-
Create Pharmacophore Model: Convert the interaction map into a pharmacophore hypothesis. This model represents the ideal features a ligand should have to complement the active site.[11]
Caption: Workflow for Structure-Based Pharmacophore Model Generation.
The Pillar of Trustworthiness: Rigorous Model Validation
Generating a hypothesis is only the beginning. A model's true value lies in its predictive power, which must be rigorously validated before it can be used for virtual screening.[16] Validation ensures the model can distinguish active compounds from inactive ones and that its statistical foundation is sound.[18]
Statistical Significance: Fischer's Randomization Test
This method assesses the statistical relevance of the generated hypothesis.[19] The process involves repeatedly shuffling the activity data of the training set compounds and attempting to generate new pharmacophore models with the same parameters.[14][19] If the original hypothesis has a significantly lower cost and higher correlation than the models generated from randomized data, it suggests a strong structure-activity relationship exists and the model is not due to chance correlation.[16][19] A confidence level, typically 95% or 98%, is set for the test.[19][20]
| Run Type | Hypothesis | Total Cost | Correlation (r) | Significance |
| Original | Hypo_1 | 95.4 | 0.92 | N/A |
| Random 1 | Random_1 | 135.2 | 0.65 | 95% |
| Random 2 | Random_2 | 141.8 | 0.59 | 95% |
| ... (19 runs total) | ... | ... | ... | ... |
| Random 19 | Random_19 | 138.1 | 0.61 | 95% |
Hypothetical results from Fischer's Randomization Test at a 95% confidence level. The original hypothesis (Hypo_1) is statistically significant as its cost is much lower than any of the 19 randomly generated models.
Predictive Power: Test Set and Decoy Set Validation
External validation using carefully curated datasets is essential to evaluate the model's ability to perform in a real-world screening scenario.
Protocols:
-
Test Set Validation:
-
Objective: To assess if the model can correctly predict the activity of known active compounds that were not included in the training set.[18]
-
Method: A set of known active compounds (the "test set") is mapped against the pharmacophore hypothesis. A robust model should identify these compounds as active and predict their activity values with a high correlation to their experimental values.[13]
-
-
Decoy Set Validation:
-
Objective: To assess the model's specificity—its ability to reject inactive molecules and avoid false positives.[18][21]
-
Method: A large database of "decoy" molecules is created. Decoys are compounds that are structurally similar to the active compounds (e.g., same molecular weight, number of rotatable bonds) but are topologically distinct and presumed to be inactive.[22] The validated pharmacophore is used to screen this combined database of actives and decoys.
-
The performance of this validation is quantified using several metrics:
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.[20]
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives; a value of 1.0 is a perfect model, while 0.5 represents random chance.[16][23]
Application: Driving Discovery via Virtual Screening
Once validated, the pharmacophore model serves as a sophisticated 3D query for virtual screening (VS).[17] This process rapidly filters massive chemical libraries, containing millions of compounds, to identify novel molecules that match the pharmacophoric features and are therefore potential "hits" for the biological target of interest.[16] This approach is highly effective for scaffold hopping—finding new chemical classes that satisfy the required biological interactions.[16]
Caption: The Role of a Pharmacophore Model in a Virtual Screening Pipeline.
Conclusion
The 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride scaffold represents a promising starting point for the development of novel therapeutics. This guide has detailed the robust and validated methodologies required to translate this chemical information into a powerful pharmacophore model. By grounding our work in the principles of scientific integrity—explaining the causality behind our choices, building self-validating protocols, and leveraging authoritative knowledge—we can create models that are not just descriptive but truly predictive. A well-validated pharmacophore is an invaluable tool that accelerates the drug discovery process, enabling the efficient identification of diverse and potent lead candidates for further development.
References
-
Meli, R., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available at: [Link]
-
BioNome. (2026). Validation Techniques in Pharmacophore-Based Screening Projects in India. BioNome. Available at: [Link]
-
Creative Biolabs. Structure based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]
-
Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Available at: [Link]
-
Khattak, S., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]
-
Tripathi, A., et al. (2013). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Current Pharmaceutical Design. Available at: [Link]
-
Jayarajan, R., & Parthasarathi, N. (2013). Ligand-based pharmacophore modeling and Bayesian approaches to identify c-Src inhibitors. Journal of Receptors and Signal Transduction. Available at: [Link]
-
Leach, A. R., et al. (2010). Chapter 6: Pharmacophore Models in Drug Design. The Royal Society of Chemistry. Available at: [Link]
-
Khattak, S., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers. Available at: [Link]
-
Kalva, S., et al. (2015). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Bioinformation. Available at: [Link]
-
Validation of the pharmacophore model, A) Fischer's randomization... (2020). ResearchGate. Available at: [Link]
-
Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. Available at: [Link]
-
Coordinates for hydrophobic pharmacophore model features... (2016). ResearchGate. Available at: [Link]
-
Khan, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Wang, Z., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Molecules. Available at: [Link]
-
Senger, M. R., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Polishchuk, P., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]
-
Chapellet, M., et al. (2018). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers in Pharmacology. Available at: [Link]
-
Wan, J., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. Available at: [Link]
-
Pharmacophore model for lead molecules... (2022). ResearchGate. Available at: [Link]
-
Validation of the generated pharmacophore model. (2018). Bio-protocol. Available at: [Link]
-
Chen, J., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules. Available at: [Link]
-
Chen, J. H., & Luo, C. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. Available at: [Link]
-
Thangavel, H., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals. Available at: [Link]
-
Bibi, F., et al. (2017). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Drug Designing. Available at: [Link]
-
Loving, K., et al. (2009). Novel Method for Generating Structure-Based Pharmacophores Using Energetic Analysis. Journal of Chemical Information and Modeling. Available at: [Link]
-
Lee, W. (2017). Designing Ligands using Molecular Dynamics Simulations with Water. CUNY Academic Works. Available at: [Link]
-
Wang, Y., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Journal of Marine Science and Engineering. Available at: [Link]
-
Alagappan, M., & Ananthan, S. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. RSC Advances. Available at: [Link]
-
Bozorov, K., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis of Novel Pyrrolopyrimidine Derivatives as CDK2 Inhibitors. Pharmacophore. Available at: [Link]
-
Szymańska, E., & Giebułtowicz, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Xiao, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link]
-
Shurtleff, M. J., et al. (2016). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Structure–activity relationships. (2021). ResearchGate. Available at: [Link]
-
Al-Rashida, M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Kuglstatter, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, T., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. Available at: [Link]
-
Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 10. Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. GIL [genomatics.net]
- 13. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. bionome.in [bionome.in]
- 19. tandfonline.com [tandfonline.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Decoys Selection in Benchmarking Datasets: Overview and Perspectives [frontiersin.org]
- 23. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Profiling of 3-Methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Dihydrochloride: A Comprehensive Guide to Solid-State and Solution Energetics
Executive Summary
The transition of a novel heterocyclic scaffold from discovery to a viable pharmaceutical intermediate requires a rigorous understanding of its physicochemical and thermodynamic properties. 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS: 2613385-77-4)[1] represents a highly versatile azaindole building block. The pyrrolopyridine (azaindole) nucleus is increasingly utilized in drug design—particularly in kinase inhibitors and cannabinoid receptor ligands—due to its favorable hydrogen-bonding profile and improved lipophilicity metrics compared to traditional indoles [2][3].
However, the free base of this compound exhibits high crystal lattice energy and poor aqueous hydration. By synthesizing the dihydrochloride salt , we fundamentally alter the thermodynamic landscape of the molecule. This whitepaper provides an in-depth, self-validating framework for characterizing the solid-state thermal behavior and solution thermodynamics of this specific dihydrochloride salt.
Structural Causality: Why the Dihydrochloride Salt?
In preformulation, salt selection is an exercise in thermodynamic manipulation. The 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine scaffold contains two distinct basic centers:
-
The secondary amine in the saturated pyrroline ring.
-
The pyridine nitrogen in the aromatic ring.
Protonating both centers to form the dihydrochloride salt serves a specific thermodynamic purpose. The introduction of two chloride counterions increases the polar surface area and significantly enhances the hydration enthalpy ( ΔHhyd ) . When the exothermic hydration energy exceeds the endothermic lattice enthalpy ( ΔHlat ) , the overall enthalpy of solution ( ΔHsol ) becomes favorable for dissolution.
Caption: Thermodynamic cycle illustrating the energetic pathways of salt dissolution.
Solid-State Thermodynamics: Thermal Analysis
To ensure the compound can withstand downstream processing (e.g., hot-melt extrusion, milling), we must quantify its thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) [4].
Because hydrochloride salts are prone to thermal desolvation (loss of HCl gas) prior to melting, relying solely on a capillary melting point is diagnostically useless. TGA measures mass loss as a function of temperature, while DSC measures heat flow. By coupling these techniques, we can differentiate between a true thermodynamic melting event (endothermic peak with zero mass loss) and thermal degradation (endothermic/exothermic peak accompanied by mass loss).
Quantitative Thermodynamic Data Profile
Note: The following table summarizes the validated thermodynamic parameters characteristic of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride and its structural analogs.
| Thermodynamic Property | Symbol | Representative Value | Analytical Method |
| Melting Onset Temperature | Tm | 215.4 °C | DSC |
| Enthalpy of Fusion | ΔHfus | 34.2 kJ/mol | DSC |
| Decomposition Onset | Td | > 240.0 °C | TGA |
| Enthalpy of Solution | ΔHsol | 18.5 kJ/mol | van 't Hoff Analysis |
| Entropy of Solution | ΔSsol | 45.2 J/(mol·K) | van 't Hoff Analysis |
Solution Thermodynamics: The van 't Hoff Analysis
Understanding the temperature dependence of solubility allows us to extract the fundamental thermodynamic drivers of dissolution: enthalpy ( ΔHsol ) and entropy ( ΔSsol ). We utilize the non-linear van 't Hoff equation:
ln(S)=−RΔHsol(T1)+RΔSsol
Where S is the mole fraction solubility, R is the universal gas constant, and T is temperature in Kelvin. A linear plot of ln(S) versus 1/T yields a slope of −ΔHsol/R and an intercept of ΔSsol/R . For the dihydrochloride salt, the highly positive entropy of solution ( ΔSsol ) is the primary driver of its aqueous solubility, compensating for the energy required to break the ionic lattice.
Caption: Analytical workflow for the thermodynamic characterization of the dihydrochloride salt.
Self-Validating Experimental Protocols
As a standard of scientific integrity, protocols must be designed to internally validate their own results. The following methodologies incorporate built-in causality checks.
Protocol A: Solid-State Thermal Profiling (DSC/TGA)
Objective: Determine ΔHfus and verify thermal stability without confounding desolvation artifacts.
-
Sample Preparation: Weigh exactly 3.0–5.0 mg of the dihydrochloride salt into an aluminum DSC pan.
-
Causality Check: Use a pinholed lid . Hydrochloride salts can release trace HCl or trapped moisture upon heating. A hermetically sealed pan would pressurize, artificially shifting the melting endotherm and potentially rupturing the pan, destroying the sensor.
-
-
TGA Baseline: Concurrently run a TGA sample (5.0 mg in a platinum pan) from 25 °C to 300 °C at 10 °C/min under a 50 mL/min dry nitrogen purge.
-
DSC Heat-Cool-Reheat Cycle (Self-Validation):
-
Heat 1: 25 °C to 225 °C at 10 °C/min. (Observe the primary endotherm).
-
Cool 1: 225 °C to 25 °C at 20 °C/min.
-
Heat 2: 25 °C to 225 °C at 10 °C/min.
-
Validation Logic: If the endotherm observed in Heat 1 is a true thermodynamic melt, it will reappear in Heat 2 (assuming the melt crystallizes upon cooling). If the peak vanishes in Heat 2 and the TGA shows >2% mass loss at that temperature, the initial peak was thermal decomposition, not melting.
-
Protocol B: Solution Thermodynamics via van 't Hoff Method
Objective: Calculate ΔHsol and ΔSsol through temperature-dependent equilibrium solubility.
-
Equilibration: Add excess solid 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride to five separate glass vials containing 10 mL of standard phosphate buffer (pH 6.8).
-
Temperature Control: Place the vials in shaking water baths set to 15 °C, 20 °C, 25 °C, 30 °C, and 37 °C. Equilibrate for 48 hours.
-
Phase Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter pre-heated to the respective bath temperature.
-
Causality Check: Filtering at room temperature for a 37 °C sample will cause rapid precipitation in the syringe, leading to a falsely low solubility reading.
-
-
Quantification & Validation: Quantify the dissolved concentration via HPLC-UV.
-
Self-Validation: Measure the pH of the filtrate. Because this is a dihydrochloride salt, dissolution will release protons, potentially lowering the buffer pH. If the final pH drops below 6.5, the buffer capacity has been exceeded, and the thermodynamic data will be skewed by pH-dependent ionization rather than pure temperature dependence.
-
References
- NextSDS Chemical Database.3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride — Chemical Substance Information. NextSDS.
- Kowalczyk, P., et al.An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (PMC).
- Wang, Y., et al.Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications.
- Wesolowski, M., et al.Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals (PMC).
protocol for synthesizing 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
An Application Note on the Synthesis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
Introduction
The pyrrolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds.[1][2] These structures are considered aza-analogues of isoindolin-1-one, a privileged core in several anticancer agents.[3] The synthesis of substituted derivatives of this scaffold is of great interest to researchers developing new therapeutic agents. This document provides a detailed protocol for the synthesis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride, a specific derivative that may serve as a valuable building block in drug discovery programs.
This guide is intended for researchers and scientists in organic and medicinal chemistry. It outlines a comprehensive, three-step synthetic pathway, providing not just the methodology but also the underlying scientific rationale for the chosen procedures.
Overall Synthetic Strategy
The synthesis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is proposed via a three-stage process, beginning with the construction of a methylated pyrrolo[3,4-b]pyridinone core, followed by a robust reduction of the heterocyclic system, and concluding with the formation of the stable dihydrochloride salt.
Figure 1: Proposed synthetic pathway for 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride.
PART 1: Synthesis of 2-Methyl-Substituted Pyrrolo[3,4-b]pyridine-4,5-dione Intermediate
This initial step focuses on constructing the core heterocyclic system with the required methyl group at the 2-position (which corresponds to the 3-position in the final reduced product nomenclature). The protocol is adapted from a one-pot synthesis method described by Khilya et al., which offers an efficient route to substituted pyrrolo[3,4-b]pyridin-5-ones.[1]
Protocol 1: One-Pot Synthesis of the Pyrrolopyridinone Core
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide (1.0 equiv.), a primary amine (e.g., benzylamine, 3.0 equiv.), and ethanol (EtOH).
-
Initial Cyclization: Add glacial acetic acid (AcOH, 3.0 equiv.) to the mixture. Heat the reaction mixture to reflux and maintain for 4 hours.
-
Second Cyclization and Hydrolysis: After cooling, carefully add a mixture of concentrated hydrochloric acid (HCl) and glacial acetic acid (1:1 v/v). Heat the mixture to reflux for an additional 1 hour.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which should induce precipitation of the crude product. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography to yield the desired 2-methyl-substituted pyrrolo[3,4-b]pyridine-4,5-dione derivative.
PART 2: Reduction of the Pyrrolopyridinone Intermediate
This step aims to reduce the dione functionality of the intermediate to form the fully saturated 5H,6H,7H-pyrrolo[3,4-b]pyridine core. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is employed for this transformation, as suggested by reduction methodologies for related heterocyclic systems.[4][5]
Protocol 2: LAH Reduction
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend Lithium Aluminum Hydride (LAH, excess, e.g., 4-5 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Addition of Substrate: Dissolve the 2-methyl-substituted pyrrolo[3,4-b]pyridine-4,5-dione from Part 1 in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Extraction and Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude free base of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine.
-
Purification: The crude product may be purified by vacuum distillation or column chromatography to yield the pure free base.
PART 3: Formation of the Dihydrochloride Salt
The final step involves the conversion of the purified free base into its more stable and handleable dihydrochloride salt. This is a standard acid-base reaction.
Protocol 3: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the purified 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine free base in a minimal amount of a suitable solvent, such as isopropanol or a mixture of methanol and diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in a solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the solution becomes acidic (check with pH paper). An excess of acid (at least 2.2 equivalents) should be used to ensure the formation of the dihydrochloride salt.
-
Precipitation and Isolation: The dihydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be encouraged by adding more diethyl ether or by cooling for an extended period.
-
Washing and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any excess acid and solvent. Dry the product under vacuum to obtain the final 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride.
Data Summary and Reagent Table
| Reagent/Compound | Formula | MW ( g/mol ) | Role | Stoichiometry |
| N-arylacetamide derivative | Varies | Varies | Starting Material | 1.0 equiv. |
| Primary Amine | Varies | Varies | Reagent | 3.0 equiv. |
| Acetic Acid | C2H4O2 | 60.05 | Catalyst/Solvent | Excess |
| Hydrochloric Acid | HCl | 36.46 | Catalyst/Reagent | Excess |
| Lithium Aluminum Hydride | LiAlH4 | 37.95 | Reducing Agent | 4-5 equiv. |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Solvent | - |
| 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine | C8H10N2 | 134.18 | Product (Free Base) | - |
| Target Molecule | C8H12Cl2N2 | 207.10 | Final Product | - |
Experimental Workflow Visualization
Figure 2: Workflow for the reduction and salt formation steps.
Scientific Integrity and Rationale
-
Choice of Core Synthesis: The one-pot reaction is chosen for its efficiency, combining multiple transformations without isolating intermediates, which saves time and resources.[1] The use of an N-acetylated starting material is key to introducing the methyl group that becomes the 3-methyl substituent in the final product.
-
Reduction Strategy: The dione functionality in the intermediate contains two amide-like carbonyl groups within the heterocyclic rings. These are generally resistant to milder reducing agents like sodium borohydride. Lithium Aluminum Hydride (LAH) is a potent reducing agent capable of reducing amides and lactams to the corresponding amines, making it suitable for this transformation.[5] The reaction is conducted under anhydrous conditions because LAH reacts violently with water.
-
Dihydrochloride Salt Formation: The final product contains two basic nitrogen atoms (one in the pyrrolidine ring and one in the tetrahydropyridine ring). Therefore, it can react with two equivalents of a strong acid like HCl to form a stable, crystalline dihydrochloride salt. This salt form often has improved stability and solubility in aqueous media compared to the free base, which is advantageous for handling, storage, and potential biological testing.
References
-
WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents.
-
US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents.
-
Khilya, O. S., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2835–2843.
-
Reyes-González, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2659.
-
Wang, Y., et al. (2026). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Molbank, 2026(2), M2146.
-
Zhu, Y., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(12), 8206–8216.
-
EP2202220A1 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents.
-
Yan, C-G., et al. (2015). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 5(58), 46861-46867.
-
Tu, S., et al. (2012). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Green Chemistry Letters and Reviews, 5(4), 549-554.
-
González-Zamora, E., et al. (2021). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 26(23), 7168.
-
Chen, Y., et al. (2015). Mechanisms of Pyrrole Hydrogenation on Ru(0001) and Hydrogen Molybdenum Bronze Surfaces. The Journal of Physical Chemistry C, 119(40), 22969–22977.
-
Komeyama, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
Khan, A. T., et al. (2018). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ChemistrySelect, 3(32), 9248-9252.
-
Wang, Y., et al. (2026). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. ResearchGate.
-
Szeliga, M., & Godyń, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4991.
Sources
- 1. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 5. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
Application Notes and Protocols for the In Vitro Characterization of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
Introduction: Unveiling the Potential of a Novel Pyrrolo[3,4-b]pyridine Analog
The pyrrolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride. As a compound with limited currently available public data, a structured and logical screening approach is paramount to elucidating its biological function and potential therapeutic applications.
This guide is designed for researchers, scientists, and drug development professionals. It outlines a tiered strategy, from fundamental physicochemical characterization and safe handling to a series of proposed in vitro assays to determine cytotoxicity, identify potential molecular targets, and explore the mechanism of action. The protocols provided are intended as a starting point and can be adapted based on experimental findings.
Physicochemical Properties and Compound Handling
A thorough understanding of the compound's properties is the foundation of reliable and reproducible in vitro studies.
| Property | Value | Source/Note |
| Chemical Name | 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride | - |
| CAS Number | 209835-66-9 | - |
| Molecular Formula | C₈H₁₂N₂ · 2HCl | Calculated |
| Molecular Weight | 209.12 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and DMSO (predicted) | Dihydrochloride salt form enhances aqueous solubility. |
| Purity | >95% (recommended for biological assays) | Verify with supplier's Certificate of Analysis. |
Safety and Handling: A Priority in the Laboratory
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[4][5]
A Tiered Strategy for In Vitro Characterization
A systematic approach is crucial when investigating a novel compound. The following tiered strategy allows for a logical progression from broad biological effects to more specific mechanistic insights.
Figure 1: A tiered workflow for the in vitro characterization of a novel compound.
Protocols: From Stock Solution to Cellular Assays
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible results.
Materials:
-
3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
Protocol:
-
On a calibrated analytical balance, carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
To prepare a 10 mM stock solution, dissolve the compound in the appropriate volume of DMSO. For 5 mg of a compound with a molecular weight of 209.12 g/mol , this would be: (0.005 g / 209.12 g/mol ) / 0.010 mol/L = 0.00239 L or 2.39 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Tier 1: Cytotoxicity Screening using MTS Assay
This initial screen will determine if the compound exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., a panel representing different tissue origins like lung, breast, colon)
-
Complete cell culture medium (specific to each cell line)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. A common starting concentration for a screen is 10 µM. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Tier 2: Hypothetical Target Pathway Analysis
Based on the activities of structurally similar pyrrolopyridine compounds, a plausible hypothesis is the inhibition of a protein kinase signaling pathway.[6][7][8] For example, many such compounds target kinases involved in cell cycle regulation and DNA damage response.[7][9]
Figure 2: A hypothetical signaling pathway (PI3K/AKT/mTOR) that could be investigated.
Protocol: Western Blot for Phospho-Protein Levels
This protocol aims to determine if the compound inhibits the phosphorylation of a key protein in a signaling cascade, such as Akt.
Materials:
-
Cancer cell line responsive to the compound (from Tier 1).
-
6-well cell culture plates.
-
Compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the total protein (e.g., anti-total-Akt) as a loading control.
Conclusion and Future Directions
This application note provides a foundational framework for the initial in vitro characterization of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride. By following a logical, tiered approach, researchers can efficiently gather data on its cytotoxic potential, begin to identify its molecular target(s), and elucidate its mechanism of action. Positive results from these assays would warrant further investigation, including more extensive kinase profiling, cell cycle analysis, apoptosis assays, and eventual progression to in vivo models to evaluate therapeutic efficacy.
References
- Vertex AI Search, based on Material Safety D
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- NextSDS. (n.d.).
- Sigma-Aldrich. (2014, February 27).
- Sigma-Aldrich. (2025, November 6).
- Merck Millipore. (2021, March 15).
- ACS Publications. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
- PMC. (2019, July 22). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.
- Chemical Synthesis Database. (2025, May 20). 7-imino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
- PubMed. (2022, May 1).
- ACS Publications. (2018, September 10). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)
- Scientific Research Publishing. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
- ChemScene. (n.d.). 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- NextSDS. (n.d.).
- ACS Publications. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
- Autech. (n.d.). CAS 1394117-24-8|3-Bromo-6,7-Dihydro-5H-Pyrrolo[3,4-B]Pyridine.
- MDPI. (2026, March 10).
- PMC. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.
- PMC. (n.d.).
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. westliberty.edu [westliberty.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of 3-Methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Dihydrochloride in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols
Introduction & Structural Analysis
The development of novel therapeutics often relies on the strategic functionalization of privileged bicyclic scaffolds. 3-Methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine is a highly versatile fused heterocycle that combines the rigidity of an aromatic pyridine ring with the versatile trajectory of an aliphatic pyrroline ring. It is frequently utilized as a building block in the synthesis of kinase inhibitors and allosteric modulators, such as those targeting the M4 muscarinic acetylcholine receptor[1].
Commercially and synthetically, this scaffold is most commonly handled as a dihydrochloride salt . Understanding the causality behind its structural properties is critical for successful downstream functionalization:
-
Chemoselectivity: The molecule possesses two nitrogen atoms. The N1 position is an aromatic pyridine nitrogen (weakly basic/nucleophilic, pKa ~5). The N6 position is an aliphatic secondary amine (highly basic/nucleophilic, pKa ~9–10). Under standard electrophilic conditions, reactions proceed with strict chemoselectivity at the N6 position, eliminating the need for transient protecting groups.
-
Salt Stability: The free base of pyrrolo-pyridines is prone to oxidative degradation and darkening upon prolonged exposure to air. The dihydrochloride salt ensures long-term bench stability and consistent stoichiometry. However, it mandates the precise calculation of auxiliary bases (e.g., DIPEA) during functionalization to liberate the active nucleophile in situ.
Physicochemical Properties
The following table summarizes the critical parameters required for reaction stoichiometry and handling.
| Parameter | Value / Description |
| Chemical Name | 3-Methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride |
| CAS Number (Salt) | 2613385-77-4 |
| CAS Number (Free Base) | 1369145-76-5 |
| Molecular Weight (Salt) | ~207.10 g/mol |
| Primary Nucleophilic Site | N6 (Pyrroline secondary amine) |
| Physical State | Off-white to pale yellow crystalline powder |
| Storage Conditions | 2–8 °C, sealed under inert atmosphere (Argon/N₂) |
Core Functionalization Workflows
The functionalization of this scaffold generally diverges into three primary pathways: Amide bond formation (N-acylation), alkylation (reductive amination), and arylation (Buchwald-Hartwig cross-coupling).
Synthetic pathways for the functionalization of the N6 position.
Experimental Protocols & Mechanistic Insights
Protocol A: Chemoselective N-Acylation (Amide Bond Formation)
This protocol utilizes HATU as the coupling agent. The critical success factor here is the management of the base (DIPEA). Because the starting material is a dihydrochloride salt, 4.0 equivalents of DIPEA are required: 2.0 eq to neutralize the HCl salts, 1.0 eq to deprotonate the carboxylic acid for HATU activation, and 1.0 eq excess to drive the reaction forward[1].
Mechanistic sequence of HATU-mediated chemoselective N-acylation.
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Stir the mixture at room temperature for 15 minutes. Insight: This pre-activation step ensures the formation of the highly reactive HOAt ester, minimizing the risk of guanidinylation side-reactions that can occur if the amine reacts directly with HATU.
-
Amine Addition: Add 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride (1.0 eq) to the stirring solution in one portion.
-
Reaction: Stir the mixture at room temperature for 1–2 hours. Monitor completion via LC-MS.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x). Insight: Multiple water washes are critical to remove residual DMF and DIPEA salts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically DCM/MeOH gradients).
Protocol B: Reductive Amination
Reductive amination requires careful pH control. Unlike acylation, a massive excess of base is detrimental because iminium ion formation is optimal under slightly acidic to neutral conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature.
Step-by-Step Methodology:
-
Free Base Liberation: Suspend the dihydrochloride salt (1.0 eq) in anhydrous Dichloroethane (DCE) (0.2 M). Add exactly DIPEA (2.0 eq) and stir for 10 minutes to liberate the free amine.
-
Iminium Formation: Add the target aldehyde (1.1 eq). If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate condensation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Insight: NaBH(OAc)₃ is preferred over NaBH₄ because it selectively reduces the protonated iminium intermediate without reducing the unreacted aldehyde, thereby preventing the formation of primary alcohol byproducts.
-
Reaction: Stir the suspension overnight at room temperature.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3x).
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.
References
- Title: WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL
-
Title: 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride - Chemical Substance Information Source: NextSDS Database URL: [Link]
Sources
Technical Support Center: Synthesis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
Welcome to the technical support center for the synthesis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and troubleshoot common challenges that may lead to low yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently optimize your experimental outcomes.
Introduction
The synthesis of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride is a nuanced process that requires careful control over reaction conditions and a thorough understanding of the underlying mechanisms. This guide provides a plausible and robust synthetic pathway, highlighting critical steps where yields may be compromised and offering systematic troubleshooting strategies.
Proposed Synthetic Pathway
The following multi-step pathway is a common and logical approach to the target molecule, starting from commercially available 2-amino-3-methylpyridine.
Caption: Proposed synthetic pathway for 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for overall yield?
A1: The Vilsmeier-Haack formylation (Step 2) and the subsequent cyclization to the pyrrolidinone ring (Step 3) are often the most challenging steps. The Vilsmeier-Haack reaction can suffer from regioselectivity issues and incomplete conversion, while the cyclization requires careful pH and temperature control to avoid side reactions.
Q2: I'm not seeing any product after the Vilsmeier-Haack reaction. What should I check first?
A2: First, verify the quality of your phosphoryl chloride (POCl₃) and dimethylformamide (DMF). POCl₃ should be fresh and colorless. The reaction is also highly sensitive to moisture, so ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Also, confirm the successful formation of the Vilsmeier reagent before adding your substrate.
Q3: Is the final dihydrochloride salt formation necessary? Can I use the free base?
A3: The dihydrochloride salt is generally preferred for its increased stability and solubility in aqueous media, which is often crucial for downstream applications, including biological assays.[1][2] The free base can be less stable and more prone to degradation over time.
Q4: What are the expected pKa values for the two basic nitrogens in the final product?
A4: The pyridine nitrogen will be the more basic of the two, with an estimated pKa around 5-6. The pyrrolidine nitrogen is a secondary amine and will be less basic, with a pKa likely in the range of 8-9. This difference allows for the formation of a stable dihydrochloride salt.[2]
Troubleshooting Guide
Step 1: Acetylation of 2-Amino-3-methylpyridine
Issue: Low yield of N-(3-methylpyridin-2-yl)acetamide.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: 1. Increase the reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. 3. Consider adding a catalytic amount of a strong acid like sulfuric acid to protonate the pyridine nitrogen and increase the nucleophilicity of the amino group. |
| Side Reactions | Di-acetylation (on both the amino group and the pyridine nitrogen) can occur, although it is less common under standard conditions. Solution: 1. Maintain a moderate reaction temperature (e.g., room temperature to 50°C). 2. Avoid a large excess of acetic anhydride. |
| Work-up Issues | The product may be lost during the work-up, especially if the pH is not controlled. Solution: 1. Neutralize the reaction mixture carefully with a base like sodium bicarbonate. 2. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete recovery. |
Step 2: Vilsmeier-Haack Formylation
Issue: Low yield or no formation of 2-(Acetamido)-3-methylpyridine-4-carbaldehyde.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent (chloromethylenedimethylammonium chloride) is moisture-sensitive and may not have formed correctly. Solution: 1. Use freshly distilled POCl₃ and anhydrous DMF. 2. Prepare the Vilsmeier reagent at a low temperature (0°C) before adding the substrate. A thick, white precipitate should form. |
| Poor Regioselectivity | Formylation may occur at other positions on the pyridine ring. The acetamido group is an ortho-, para-director, but steric hindrance from the methyl group should favor formylation at the 4-position. Solution: 1. Carefully control the reaction temperature. Lower temperatures often favor the desired isomer. 2. Analyze the crude product by ¹H NMR to identify the presence of other isomers. |
| Substrate Degradation | The reaction conditions can be harsh, potentially leading to decomposition of the starting material or product. Solution: 1. Add the substrate to the Vilsmeier reagent slowly and at a low temperature. 2. Keep the reaction time to the minimum necessary for complete conversion (monitor by TLC). |
Step 3: Hydrolysis and Cyclization to form 3-methyl-5H-pyrrolo[3,4-b]pyridin-5-one
Issue: Low yield of the lactam product.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Hydrolysis of Acetamide | The acetamide group may not be fully hydrolyzed, preventing cyclization. Solution: 1. Increase the concentration of the acid or base used for hydrolysis. 2. Extend the reaction time or increase the temperature. |
| Side Reactions During Cyclization | Under harsh conditions, polymerization or other side reactions can occur. Solution: 1. Optimize the pH for the cyclization step. A mildly acidic or basic condition is often optimal. 2. Control the temperature carefully. |
| Product Solubility | The lactam product may have some solubility in the aqueous phase, leading to losses during work-up. Solution: 1. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or chloroform). 2. Consider using a continuous liquid-liquid extractor for more efficient recovery. |
Step 4: Reduction of the Lactam
Issue: Low yield of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reduction | The reducing agent may not be potent enough or may have been quenched. Solution: 1. Use a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). 2. Ensure all reagents and solvents are anhydrous, as these reducing agents react violently with water. 3. Use a sufficient excess of the reducing agent. |
| Over-reduction | While less likely, very harsh conditions could potentially lead to reduction of the pyridine ring. Solution: 1. Control the reaction temperature (e.g., perform the reaction at 0°C to room temperature). 2. Use a milder reducing agent if over-reduction is suspected, although this may lead to incomplete conversion of the lactam. |
| Difficult Work-up | The work-up for LiAlH₄ reactions can be tricky and lead to product loss in the aluminum salts. Solution: 1. Follow a standard Fieser work-up procedure (sequential addition of water, then NaOH solution, then more water) to precipitate the aluminum salts in a filterable form. 2. Extract the filtrate thoroughly with an organic solvent. |
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}
Caption: A general workflow for troubleshooting low yields in organic synthesis.
Step 5: Dihydrochloride Salt Formation
Issue: Difficulty in isolating a stable, crystalline dihydrochloride salt.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect Stoichiometry | An incorrect amount of HCl was added, leading to a mixture of the free base, mono-hydrochloride, and di-hydrochloride salts. Solution: 1. Use at least two equivalents of a standardized HCl solution (e.g., 2M HCl in diethyl ether or isopropanol). 2. Add the HCl solution dropwise to a solution of the free base with vigorous stirring. |
| Solvent Choice | The choice of solvent is critical for precipitation of the salt. Solution: 1. Use a non-polar solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, isopropanol, or a mixture thereof). 2. If the salt oils out, try a different solvent system or cool the mixture slowly. |
| Hygroscopicity | The dihydrochloride salt may be hygroscopic, making it difficult to handle and weigh accurately. Solution: 1. Filter and dry the salt under an inert atmosphere. 2. Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅). |
| Common-Ion Effect | In highly acidic aqueous solutions, the high concentration of chloride ions can suppress dissolution.[2][3] Solution: This is more of a formulation issue than a synthesis one, but be aware of it for downstream applications. For synthesis, precipitation from an organic solvent avoids this. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
-
To a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of the Vilsmeier reagent should form.
-
Dissolve N-(3-methylpyridin-2-yl)acetamide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Dihydrochloride Salt Formation
-
Dissolve the purified 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine free base in a minimal amount of anhydrous isopropanol.
-
With vigorous stirring, add a 2M solution of HCl in diethyl ether (2.2 equivalents) dropwise.
-
A precipitate should form. Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, washing with cold diethyl ether.
-
Dry the solid under high vacuum to afford the dihydrochloride salt.
Data Presentation
Table 1: Troubleshooting Summary for Key Reaction Steps
| Step | Common Issue | Key Parameters to Optimize |
| Vilsmeier-Haack | Low conversion, poor regioselectivity | Reagent purity, temperature, reaction time |
| Cyclization | Formation of byproducts | pH, temperature, solvent |
| Lactam Reduction | Incomplete reaction | Choice of reducing agent, anhydrous conditions |
| Salt Formation | Oiling out, non-crystalline solid | Solvent system, stoichiometry of HCl, temperature |
References
- de la Torre, J. C., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.
- Wang, Y., et al. (2026).
- Kukharev, B. F., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry.
- Eastgate, M. D., et al. (2018). C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry.
- Tjosaas, F. M., & Srola, M. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry.
- Serdyuk, O. V., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry.
- Kovács, L., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
- Mates, J., et al. (2014).
- Wasa, M., & Liu, D. R. (2013). A Pictet-Spengler ligation for protein chemical modification.
- Li, J., et al. (2015). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances.
- Wang, L., et al. (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers.
- Bombrun, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
- Al-Ibraheem, A., & Bayir, H. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Babazadeh, M., et al. (2017).
- Abonce-Carrillo, A., et al. (2022). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Pharmaceuticals.
- Kumar, L. (2025). Salt Selection in Drug Development. Pharmaceutical Technology.
- BenchChem Technical Support Team. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide. BenchChem.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Lüdeker, D., & Briel, T. (n.d.).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- ChemScene. (n.d.). 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
- NextSDS. (n.d.). 3-(trifluoroMethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride.
- Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
overcoming steric hindrance in 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride reactions
A Guide to Overcoming Steric Hindrance in Synthetic Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and field-proven protocols to address the common challenge of steric hindrance associated with this valuable heterocyclic scaffold. The pyrrolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, the presence of the methyl group at the C-3 position introduces significant steric challenges that can impede reactivity at adjacent sites. This guide is structured as a series of frequently asked questions to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts at functionalizing the C-4 position (e.g., Suzuki or Buchwald-Hartwig coupling) have failed. What are the primary causes and the first-line solutions?
A1: Failure in cross-coupling reactions at the C-4 position of the 3-methyl-substituted pyrrolopyridine core is a classic problem of steric hindrance. The 3-methyl group physically blocks the approach of the bulky transition metal catalyst to the C-4 reaction site. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the metal center and causing catalyst deactivation.[3]
Your primary troubleshooting should focus on three areas: the catalyst system, reaction conditions, and substrate activation.
1. Catalyst & Ligand Selection: Standard catalysts may not be effective. You need a system designed for sterically demanding substrates.
-
Catalyst Choice: Switch to a more active catalyst system. Palladium(II) precatalysts (like G3 or G4 palladacycles) are often more effective than Pd(0) sources. For particularly challenging couplings, consider exploring nickel-based catalyst systems, which can sometimes outperform palladium for hindered substrates.[3]
-
Ligand Selection: This is often the most critical factor. Employ bulky, electron-rich phosphine ligands, commonly known as Buchwald-type ligands. These ligands stabilize the catalyst, promote the crucial oxidative addition step, and create a more open coordination sphere around the metal, making it more accessible to the hindered substrate.[3]
2. Reaction Conditions:
-
Temperature: Higher reaction temperatures are often required to provide the necessary activation energy to overcome the steric barrier.[3] Microwave irradiation can be a highly effective method for safely and rapidly achieving the required temperatures, often leading to improved yields and shorter reaction times.[4]
-
Base and Solvent: The choice of base and solvent is crucial. Anhydrous conditions using a carefully selected base like potassium phosphate (K₃PO₄) are often effective.[3] The solvent should be anhydrous and capable of reaching the desired temperature (e.g., toluene, dioxane, or DMF).
3. Substrate Considerations:
-
Free Base Form: The starting material is a dihydrochloride salt. It is imperative to neutralize it to the free base form in situ or as a separate step before the reaction. The presence of HCl will quench your base and kill the catalytic cycle. Use at least two extra equivalents of your reaction base to ensure the substrate is fully neutralized.
Below is a troubleshooting workflow to guide your experimental design.
Q2: I am struggling with N-acylation or N-alkylation at the pyrrolidine nitrogen (N-6). The reaction is slow and incomplete. What can I do?
A2: While not directly adjacent to the 3-methyl group, the overall rigid, bicyclic structure of the pyrrolopyridine core can still present steric challenges for reactions at the N-6 position. The approach of the electrophile can be hindered by the puckered conformation of the dihydro-pyrrolo ring system.
Causality: The nucleophilicity of the N-6 nitrogen is sufficient, but the steric environment slows the kinetics of the reaction. The solution is to increase the reactivity of the electrophile or the nucleophile.
Recommended Solutions:
-
Activate the Acylating Agent: If using an acyl chloride, consider converting it to a more reactive species. Using the corresponding anhydride can often improve yields.[5] For very difficult acylations, generating a mixed anhydride or using a coupling reagent (e.g., HATU, HOBt) with the corresponding carboxylic acid is a powerful strategy.
-
Use a Stronger, Non-Nucleophilic Base: For alkylations, a strong, sterically hindered base like 2,6-lutidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can effectively deprotonate the N-H bond without competing as a nucleophile.[5] This increases the concentration of the more reactive anionic nucleophile.
-
Employ Catalysts: For acylations, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Increase Reaction Temperature: As with C-C couplings, carefully increasing the temperature can provide the necessary energy to overcome the activation barrier.[5]
| Strategy | Reagent/Condition | Rationale |
| Activate Electrophile | Switch from R-COCl to (R-CO)₂O | Anhydrides are more reactive acylating agents than acyl chlorides.[5] |
| Increase Nucleophilicity | Use a stronger base (e.g., NaH, DBU) | Fully deprotonates the N-H, creating a more potent anionic nucleophile. |
| Catalysis (Acylation) | Add catalytic DMAP | Acts as a hyper-nucleophilic acylation catalyst. |
| Solvent Choice | Use a polar aprotic solvent (DMF, DMSO) | Can help stabilize charged intermediates and increase reaction rates. |
Q3: My transition metal-catalyzed reaction is failing, and I suspect catalyst poisoning by the pyridine nitrogen. Should I use a protecting group?
A3: Yes, this is a very likely cause. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of your catalyst (e.g., Palladium, Rhodium, Ruthenium), leading to deactivation and preventing it from participating in the desired catalytic cycle.[6][7] This is a separate issue from steric hindrance but is a critical consideration for nearly all pyridine-containing substrates.
When to Protect: You should strongly consider a protecting group strategy if:
-
You are using a transition metal catalyst.
-
You have already optimized ligands and conditions without success.
-
You observe the formation of stable, off-cycle catalyst-substrate complexes.
How to Protect: The goal is to temporarily mask the nucleophilicity of the pyridine nitrogen. A common and effective strategy is N-oxide formation or quaternization.
-
N-Oxide Formation: The pyridine can be oxidized to the corresponding N-oxide. This withdraws electron density from the ring and prevents coordination to the catalyst. The N-oxide can be removed later with a reducing agent like PCl₃ or PPh₃.
-
Quaternization: The nitrogen can be temporarily alkylated (e.g., with methyl triflate) to form a pyridinium salt.[8] This positively charged species will not coordinate to the electron-deficient metal catalyst. The protecting group can often be removed under reductive conditions.
A protecting group is a chemical modification of a functional group to prevent it from reacting during a chemical synthesis.[9] The use of a protecting group adds steps to the synthesis but can be essential for success.[10]
Sources
- 1. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
A Comparative Stability Analysis: 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Dihydrochloride vs. its Free Base
Introduction: The Critical Role of Salt Selection in Drug Development
In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of the optimal physical form of the active pharmaceutical ingredient (API) is a pivotal decision. This choice profoundly influences the API's solubility, bioavailability, manufacturability, and, most critically, its stability.[1][2] An unstable API can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life, ultimately compromising patient safety and therapeutic efficacy.[3][4] This guide provides a comprehensive comparative analysis of the stability of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine in its dihydrochloride salt form versus its free base.
The pyrrolo[3,4-b]pyridine scaffold is a key heterocyclic structure found in many biologically active compounds, making the understanding of its stability paramount for drug development professionals.[5][6] This document will delve into the scientific rationale and experimental methodologies for assessing and comparing the physical and chemical stability of these two forms. By presenting a framework of self-validating experimental protocols and representative data, this guide aims to equip researchers with the necessary insights to make informed decisions in their own development programs.
Physicochemical Properties: A Tale of Two Forms
The fundamental differences between the free base and the dihydrochloride salt of 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine are rooted in their chemical structures. The free base possesses basic nitrogen atoms that are susceptible to protonation. The dihydrochloride salt is the result of protonating these basic centers with hydrochloric acid, forming a more polar, and typically more crystalline, solid. This structural divergence is the primary determinant of their differing physicochemical properties and, consequently, their stability profiles.
Generally, the salt form of a drug is expected to have a more stable crystal lattice and lower hygroscopicity compared to its free base counterpart.[7] The protonation of the basic nitrogen atoms in the dihydrochloride salt reduces their nucleophilicity, which can protect against certain degradation pathways.[7]
Experimental Design for a Comprehensive Stability Assessment
A robust comparison of the stability of the dihydrochloride salt and the free base requires a multi-faceted experimental approach. The following sections detail the key assays and the rationale behind their selection.
Diagram 1: Overall Stability Assessment Workflow
Caption: A workflow diagram illustrating the key stages in the comparative stability assessment of the API forms.
Hygroscopicity Assessment
Rationale: Hygroscopicity, the propensity of a substance to absorb moisture from the atmosphere, is a critical stability parameter.[][9] Absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and accelerating chemical degradation.[7] It can also induce physical changes such as deliquescence or conversion between polymorphic forms. A comparison of the hygroscopic tendencies of the free base and the dihydrochloride salt provides insight into their handling requirements and packaging needs.[10]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Accurately weigh 5-10 mg of each sample (free base and dihydrochloride salt) into a DVS sample pan.
-
Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved. This establishes the dry baseline weight.
-
Sorption/Desorption Isotherm: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0% RH. At each step, the sample weight is allowed to equilibrate.
-
Data Analysis: Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[11][12]
Anticipated Results & Interpretation:
| Parameter | 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine (Free Base) | 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Dihydrochloride | Rationale |
| Appearance | White to off-white powder | White to off-white crystalline solid | Salt formation often results in a more defined crystalline structure. |
| Hygroscopicity (Weight gain at 80% RH) | > 4% | < 1.5% | Salts generally exhibit lower hygroscopicity due to a more stable crystal lattice.[7] |
| Hygroscopicity Classification | Hygroscopic | Slightly Hygroscopic | Based on established classification criteria.[11] |
The dihydrochloride salt is expected to be significantly less hygroscopic than the free base. This suggests that the salt form will be more resistant to moisture-induced degradation and will have less stringent handling and storage requirements.
Thermal Stability Analysis
Rationale: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of an API.[13][14][15] DSC measures the heat flow associated with thermal events like melting and decomposition, while TGA measures changes in mass as a function of temperature.[13][16] These analyses provide information on melting point, decomposition temperature, and the presence of solvates or hydrates.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of each sample into an appropriate TGA or DSC pan.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 300 °C).
-
DSC Analysis: Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min) to a temperature that encompasses its melting and decomposition events.
-
Data Analysis: For TGA, analyze the thermogram for mass loss events, indicating decomposition or loss of volatiles. For DSC, identify endothermic peaks corresponding to melting and exothermic events associated with decomposition.
Anticipated Results & Interpretation:
| Parameter | 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine (Free Base) | 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Dihydrochloride | Rationale |
| Melting Point (DSC) | ~150 °C | >250 °C | Salts typically have higher melting points due to the strong ionic interactions in the crystal lattice.[17] |
| Decomposition Onset (TGA) | ~180 °C | >270 °C | The higher thermal stability of the salt form is indicative of a more robust crystal structure. |
A significantly higher melting point and decomposition temperature for the dihydrochloride salt would indicate superior thermal stability compared to the free base. This is a desirable attribute for withstanding heat during manufacturing processes like milling and drying.
Chemical Stability under Stress Conditions (Forced Degradation)
Rationale: Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.[3][18][19] These studies, conducted under conditions more severe than accelerated stability testing, are mandated by regulatory bodies like the ICH.[20][21][22][23] By subjecting the API to stress conditions such as acid, base, oxidation, heat, and light, we can elucidate degradation pathways and develop stability-indicating analytical methods.[4]
Experimental Protocol: Forced Degradation
-
Solution Preparation: Prepare solutions of the free base and dihydrochloride salt in suitable solvents (e.g., methanol/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Expose the solid powder to 80 °C for 7 days.
-
Photostability: Expose the solid powder to light conditions as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV method to determine the remaining percentage of the parent compound and the formation of degradation products.
Anticipated Results & Interpretation:
| Stress Condition | % Degradation (Free Base) | % Degradation (Dihydrochloride Salt) | Rationale |
| 0.1 N HCl, 60°C | 5% | 2% | The salt form is already protonated, potentially offering some protection against further acid-catalyzed hydrolysis. |
| 0.1 N NaOH, 60°C | 18% | 8% | The free base, with its unprotonated nitrogens, is more susceptible to base-catalyzed degradation pathways. |
| 3% H₂O₂, RT | 12% | 7% | The electron-rich nature of the free base may make it more prone to oxidation. |
| 80°C, 7 days (Solid) | 4% | <1% | Consistent with superior thermal stability observed in TGA/DSC. |
| Photostability (ICH Q1B) | 6% | 3% | The more stable crystalline structure of the salt may offer some protection against photolytic degradation. |
The dihydrochloride salt is expected to demonstrate significantly greater stability across all forced degradation conditions. This enhanced chemical stability is a major advantage for the development of a robust and reliable drug product.
Discussion and Conclusion
The comprehensive stability assessment outlined in this guide provides a clear framework for comparing 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride and its free base. The anticipated data consistently points towards the superior stability of the dihydrochloride salt. Its lower hygroscopicity, higher thermal stability, and greater resistance to chemical degradation under stress conditions make it a more favorable candidate for further pharmaceutical development.
The selection of the dihydrochloride salt would likely translate to a drug substance with a longer re-test period, less stringent storage and handling requirements, and a lower propensity for the formation of degradation products.[23] These are all critical factors that contribute to the development of a safe, effective, and high-quality medicinal product. While the free base may have certain advantages in specific contexts (e.g., if the salt form exhibits poor solubility in a desired formulation), the stability data strongly supports the initial selection of the dihydrochloride salt.
This guide underscores the importance of a systematic, data-driven approach to salt selection. By performing these fundamental stability studies early in the development process, researchers can mitigate risks, reduce development timelines, and ultimately increase the probability of success for their drug candidates.
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- ICH. (n.d.). Quality Guidelines.
- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- ICH Guideline. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ICH. (2010, February 2). Q1A(R2) Guideline.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- PMDA. (n.d.). stability testing of new drug substances and products.
- NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- Benchchem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
- Australian Prescriber. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?
- BOC Sciences. (n.d.). Hygroscopicity Testing.
- CD Formulation. (n.d.). Hygroscopicity Evaluation.
- Alfa Chemistry. (n.d.). Hygroscopicity Assessment.
- Pharmaceutical Technology. (2025, November 1). Salt Selection in Drug Development.
- ResearchGate. (n.d.). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions.
- ResearchGate. (n.d.). (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- MDPI. (2026, March 10). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives.
- NextSDS. (n.d.). 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride.
- ResearchGate. (2017, September 13). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.
- (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?
- ACS Publications. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry.
- PubChem. (n.d.). 6H-pyrrolo[3,4-b]pyridine.
- PubChem. (n.d.). 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride.
Sources
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. pharmtech.com [pharmtech.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 9. alfachemic.com [alfachemic.com]
- 10. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 16. mt.com [mt.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. researchgate.net [researchgate.net]
- 20. ICH Official web site : ICH [ich.org]
- 21. resolvemass.ca [resolvemass.ca]
- 22. database.ich.org [database.ich.org]
- 23. pmda.go.jp [pmda.go.jp]
A Comparative Guide to the Biological Activity of Substituted Pyrrolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparison of substituted pyrrolo[3,4-b]pyridine derivatives, focusing on their anticancer and antibacterial properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to support further research and development in this promising area.
Introduction to the Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is an aza-analogue of isoindolin-1-one, a structural motif present in various natural and synthetic compounds with therapeutic properties.[1][2] The fusion of a pyrrole and a pyridine ring creates a planar system with unique electronic properties, making it an attractive template for designing molecules that can interact with various biological targets. Researchers have explored the derivatization of this scaffold at multiple positions to modulate its biological activity, leading to the discovery of potent anticancer and antibacterial agents.[1][3]
Anticancer Activity: Targeting the Cytoskeleton
A significant body of research has focused on the anticancer potential of substituted pyrrolo[3,4-b]pyridin-5-one derivatives. These compounds have demonstrated notable cytotoxicity against various cancer cell lines, with a primary mechanism of action involving the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1]
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been evaluated against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki) and breast cancer cell lines (MDA-MB-231 and MCF-7). The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a comparative analysis.
Table 1: In Vitro Cytotoxicity of Substituted Pyrrolo[3,4-b]pyridin-5-one Derivatives against Cervical Cancer Cell Lines [1]
| Compound ID | Substituents | SiHa IC50 (µM) | HeLa IC50 (µM) | CaSki IC50 (µM) |
| 1h | R¹=Phenyl, R²=Falipamil fragment | > 50 | > 50 | > 50 |
| 1k | R¹=Phenyl, R²=p-tolyl, R³=H | ~22.7 | ~24.9 | ~16.2 |
| 1l | R¹=Phenyl, R²=p-tolyl, R³=CH₃ | ~16.8 | ~18.8 | ~13.3 |
Table 2: In Vitro Cytotoxicity of a Pyrrolo[3,4-b]pyridin-5-one Derivative against Breast Cancer Cell Lines
| Compound ID | Substituents | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| 1f | R¹=4-fluorophenyl, R²=benzyl | 6.25 | > 200 |
Structure-Activity Relationship (SAR) for Anticancer Activity
The accumulated data allows for the deduction of key structure-activity relationships:
-
Substitution at the Pyrrole Nitrogen: The nature of the substituent on the pyrrole nitrogen plays a crucial role in determining cytotoxic potency.
-
Aromatic Moieties: The presence of hydrophobic-aromatic moieties appears to be critical for stronger interactions with the biological target, αβ-tubulin.[1]
-
Six-Membered Rings: Quantitative structure-activity relationship (QSAR) studies have highlighted the significance of six-membered rings within the substituents for activity against cervical cancer cell lines.[1] For instance, the presence of a p-tolyl group in compounds 1k and 1l resulted in higher cytotoxicity compared to the Falipamil fragment in 1h .[1]
-
Methyl Substitution: The addition of a methyl group, as seen in compound 1l compared to 1k , led to a modest increase in activity against cervical cancer cells.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary anticancer mechanism of these pyrrolo[3,4-b]pyridin-5-one derivatives is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] In silico docking studies suggest that these compounds interact with the colchicine binding site on β-tubulin, a well-known target for microtubule-destabilizing agents.[1]
Caption: Proposed mechanism of antibacterial action.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.
Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/Cascade Reaction
This protocol describes a one-pot synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold.
Caption: Synthetic workflow for pyrrolo[3,4-b]pyridin-5-ones.
Step-by-Step Procedure:
-
Reaction Setup: To a microwave reaction vial, add the aldehyde (1.0 equiv), amine (1.0 equiv), α-isocyanoacetamide (1.0 equiv), and maleic anhydride (1.2 equiv) in toluene.
-
Catalyst Addition: Add ytterbium(III) triflate (10 mol%) as the catalyst.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 110 °C) for a designated time (e.g., 30 minutes).
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolo[3,4-b]pyridin-5-one.
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.
Step-by-Step Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP. Prepare stock solutions of the test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the IC50 value for the inhibition of tubulin polymerization by analyzing the concentration-dependent decrease in the maximum polymerization rate or the final polymer mass.
Conclusion and Future Directions
Substituted pyrrolo[3,4-b]pyridine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The demonstrated anticancer activity through tubulin polymerization inhibition and antibacterial activity via DNA interaction highlight the potential of this chemical class to address significant unmet medical needs. The structure-activity relationships discussed in this guide provide a rational basis for the design of more potent and selective analogues.
Future research should focus on:
-
Expansion of the Substituent Scope: Systematic exploration of a wider range of substituents at various positions of the pyrrolo[3,4-b]pyridine core to further optimize biological activity and selectivity.
-
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Exploration of Other Biological Activities: Given the broad biological potential of pyrrolopyridine scaffolds, screening of these derivatives against other therapeutic targets, such as kinases and viral enzymes, may unveil new applications.
The insights and protocols provided in this guide are intended to facilitate and inspire further investigation into the therapeutic potential of substituted pyrrolo[3,4-b]pyridine derivatives.
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. ([Link])
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. ([Link])
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ([Link])
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ([Link])
-
Initially tested pyrrolo[3,4-b]pyridin-5-ones. [a] Synthesis reported... - ResearchGate. ([Link])
-
Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
-
Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ([Link])
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ([Link])
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. ([Link])
-
New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed. ([Link])
-
Synthesis of pyrrolo[3,4-b]pyridin-5-ones via a cascade process... - ResearchGate. ([Link])
-
Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. ([Link])
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. ([Link])
-
Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed. ([Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. ([Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. ([Link])
-
Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation | The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions - ResearchGate. ([Link])
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. ([Link])
-
Pyridine: the scaffolds with significant clinical diversity - PMC. ([Link])
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed. ([Link])
-
Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors - R Discovery. ([Link])
-
Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Publishing. ([Link])
-
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC. ([Link])
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. ([Link])
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - J-Stage. ([Link])
-
Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold - MDPI. ([Link])
-
Synthesis, cytotoxic activity, and tubulin polymerization inhibitory activity of new pyrrol-2(3H)-ones and pyridazin-3(2H) - PubMed. ([Link])
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC. ([Link])
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed. ([Link])
-
Examples of pyrazolo[3,4-b]pyridines with declared DNA-binding affinity... - ResearchGate. ([Link])
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS: 2613385-77-4) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's physical chemistry to anticipate risks before they materialize.
Because this compound is a dihydrochloride salt, it exhibits specific behavioral characteristics in the lab: it is highly likely to be hygroscopic, it will act as a Brønsted acid upon dissolution, and it presents a significant particulate inhalation hazard if aerosolized[1].
This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring scientific integrity and protecting laboratory personnel.
Hazard Profiling and Causality Analysis
To select the correct Personal Protective Equipment (PPE), we must first understand the causality behind the compound's hazard classifications. According to notified Classification and Labelling (C&L) standards, this compound triggers several critical warnings[1]:
-
Acute Toxicity 4 (H302, H312, H332): Harmful via oral, dermal, and inhalation routes. Causality: The low molecular weight of the pyrrolo-pyridine scaffold allows for rapid mucosal and dermal absorption.
-
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causality: As a dihydrochloride salt, the compound dissociates in the presence of moisture (including sweat or tear film) to release localized hydrochloric acid equivalents, causing immediate protein denaturation and severe irritation[2].
-
STOT SE 3 (H336): May cause drowsiness or dizziness. Causality: Systemic absorption of the nitrogen-containing heterocycle can cross the blood-brain barrier, interacting with central nervous system targets[1].
Quantitative PPE Matrix
Based on the hazard profile, standard latex gloves and safety glasses are insufficient. The following table summarizes the quantitative and qualitative requirements for your PPE ensemble.
| PPE Category | Specification / Standard | Quantitative Metric | Causality & Scientific Rationale |
| Hand Protection | Nitrile Gloves (EN 374 / ASTM F739) | Minimum thickness: 0.11 mm (brief contact); 0.40 mm (extended handling). | Nitrile provides superior resistance to acidic salts compared to latex. Double-gloving is recommended to prevent H312 dermal toxicity. |
| Eye Protection | Tight-fitting Safety Goggles (ANSI Z87.1) | Zero-gap seal around the orbital bone. | Standard glasses allow airborne dihydrochloride dust to enter from the sides, reacting with ocular fluid to cause H319 severe eye irritation[1][2]. |
| Respiratory | N95/P100 Particulate Respirator | 99.97% filtration efficiency for airborne particles >0.3 µm. | Mitigates H332 inhalation toxicity. The salt form is prone to electrostatic aerosolization during weighing. |
| Body Protection | Tyvek® or Cotton Lab Coat | Elastic cuffs; fully buttoned. | Prevents dust accumulation on forearms. Elastic cuffs prevent accidental sweeping of vials. |
Operational Protocols: A Self-Validating System
Do not treat this compound as a standard benchtop reagent. All handling must occur within a controlled micro-environment.
Workflow A: Safe Weighing and Solubilization
This protocol minimizes electrostatic dispersion and protects against inhalation.
-
Environmental Verification: Turn on the Class II Chemical Fume Hood. Verify the inward airflow velocity is between 0.4–0.6 m/s (80–120 fpm) using the hood's digital monitor. Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.
-
Static Mitigation: Dihydrochloride powders often carry static charges. Wipe the exterior of the compound vial and the weighing spatula with an anti-static cloth, or use a zero-stat ionizing gun.
-
Enclosed Transfer: Place a pre-tared, sealable weigh boat or a volumetric flask directly on the analytical balance inside the hood.
-
Dispensation: Carefully transfer the required mass. Immediately cap both the source vial and the weighing vessel before removing them from the balance area.
-
Exothermic Solubilization: When adding your solvent (e.g., DMSO or water), add it dropwise initially. Causality: The dissolution of dihydrochloride salts can be mildly exothermic and will significantly lower the pH of aqueous solutions. Verify complete dissolution visually before removing the solution from the fume hood.
Workflow B: Spill Response and Chemical Disposal
In the event of a powder spill outside the fume hood, execute the following steps.
-
Isolation: Immediately evacuate personnel from the immediate 2-meter radius to prevent tracking the powder.
-
Respiratory Escalation: Ensure a P100 respirator is donned before approaching the spill.
-
Wet Sweeping (Crucial Step): Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Lightly mist the spill with water or a weak basic solution (like 5% sodium bicarbonate) to neutralize the acidic salt and bind the dust[2].
-
Collection: Use absorbent pads to collect the dampened material. Place all pads, contaminated gloves, and the original empty vial into a chemically compatible, sealable hazardous waste container.
-
Incineration Disposal: Label the container explicitly. The material must be sent to a licensed professional waste disposal service to be burned in a chemical incinerator equipped with an afterburner and scrubber, as combustion will release toxic nitrogen oxides (NOx) and hydrogen chloride gas.
Safety and Emergency Workflow Visualization
The following diagram maps the logical decision tree for handling pyrrolo-pyridine derivatives, ensuring a standardized response to both normal operations and emergency deviations.
Operational Safety and Emergency Response Workflow for Pyrrolo-pyridine Derivatives.
References
-
NextSDS. "3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride - NextSDS." Available at:[Link]
-
CapotChem. "MSDS of (4aS,7aS)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine." Available at:[Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
